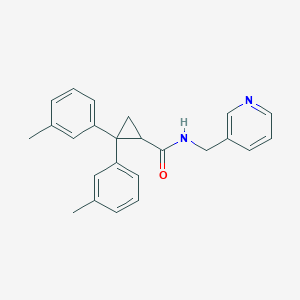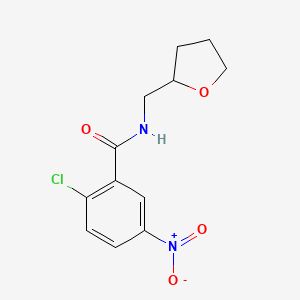![molecular formula C22H31N3O2 B4959458 1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)
1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is also known as CPP-109 or vigabatrin prodrug. CPP-109 has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine addiction.
Mechanism of Action
CPP-109 works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, CPP-109 leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This increase in GABA levels can reduce the rewarding effects of cocaine, thereby reducing cocaine use.
Biochemical and physiological effects:
CPP-109 has been shown to have several biochemical and physiological effects. It can increase the levels of GABA in the brain, which can reduce the activity of neurons in the brain. This can lead to a reduction in the rewarding effects of cocaine, thereby reducing cocaine use. CPP-109 has also been shown to have anxiolytic effects, which can help reduce anxiety and stress associated with addiction.
Advantages and Limitations for Lab Experiments
CPP-109 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of GABA in addiction. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on CPP-109. One direction is to further study its safety and efficacy in humans. Another direction is to study its potential therapeutic use in the treatment of other addictions, such as opioid addiction. Additionally, further research can be done to better understand the mechanism of action of CPP-109 and its effects on the brain.
Synthesis Methods
CPP-109 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of cyclopentanone with nitroethane to form 1-(2-nitropropenyl)cyclopentanol. This compound is then reduced to 1-(2-aminoethyl)cyclopentanol, which is further reacted with 4-(2-methylphenyl)-1-piperazinecarboxylic acid to form CPP-109.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine addiction. Studies have shown that CPP-109 can effectively reduce cocaine use in both animals and humans. It works by inhibiting the activity of the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels can reduce the rewarding effects of cocaine, thereby reducing cocaine use.
properties
IUPAC Name |
1-cyclopentyl-5-[4-(2-methylphenyl)piperazine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-17-6-2-5-9-20(17)23-12-14-24(15-13-23)22(27)18-10-11-21(26)25(16-18)19-7-3-4-8-19/h2,5-6,9,18-19H,3-4,7-8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIATCQSOXBJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-[4-(2-methylphenyl)piperazine-1-carbonyl]piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)


![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)